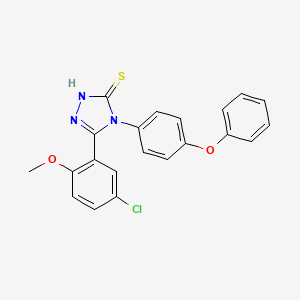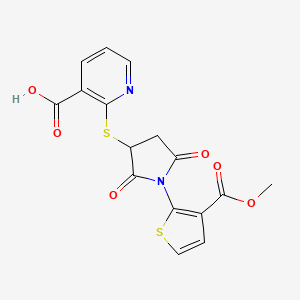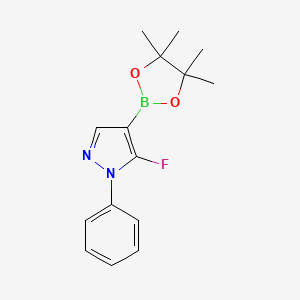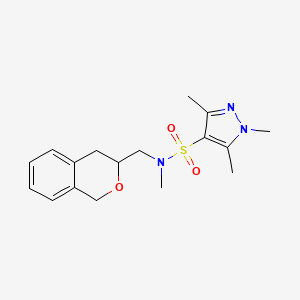
5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, also known as CMT-3, is a synthetic compound that belongs to the class of triazole-thiol derivatives. CMT-3 has been studied extensively for its potential use in various scientific research applications due to its unique chemical structure and properties.
作用機序
The exact mechanism of action of 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and survival. 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. This inhibition can lead to the prevention of tumor invasion and metastasis.
Biochemical and Physiological Effects:
5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of certain genes that are involved in cell cycle regulation and apoptosis. 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol has also been shown to decrease the expression of genes that are involved in angiogenesis, the process by which new blood vessels are formed. Additionally, 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol has been shown to increase bone density and prevent bone loss in animal models of osteoporosis.
実験室実験の利点と制限
One advantage of using 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potential as an anticancer agent. 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol has been shown to be effective against a wide range of cancer cell types, making it a promising candidate for further study. However, one limitation of using 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potential toxicity. 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have toxic effects on normal cells at high concentrations, which could limit its potential use in clinical settings.
将来の方向性
There are several future directions for the study of 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol. One potential direction is to investigate its potential as a treatment for other diseases, such as rheumatoid arthritis and Alzheimer's disease. Another direction is to further investigate its mechanism of action, which could lead to the development of more effective anticancer agents. Additionally, more research is needed to determine the optimal dosage and administration of 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol for maximum efficacy and minimal toxicity.
合成法
5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized by reacting 5-chloro-2-methoxyaniline and 4-phenoxybenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction mixture is then refluxed in ethanol to yield 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol as a yellow solid.
科学的研究の応用
5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol has been widely used in scientific research for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells, by inducing cell cycle arrest and apoptosis. 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol has also been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density in animal models.
特性
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-26-19-12-7-14(22)13-18(19)20-23-24-21(28)25(20)15-8-10-17(11-9-15)27-16-5-3-2-4-6-16/h2-13H,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXLFGKDZJURFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol](/img/structure/B2647180.png)
![2-methoxy-5-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2647182.png)


![2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide](/img/structure/B2647185.png)

![N-(1-cyanocyclohexyl)-2-[2-(trifluoromethyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B2647193.png)

![{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2647195.png)
![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2647196.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B2647200.png)
